molecular formula C17H15F3N2O2 B1443810 (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid CAS No. 1311284-01-1

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid

Cat. No.: B1443810
CAS No.: 1311284-01-1
M. Wt: 336.31 g/mol
InChI Key: CFKDZXAQCOSXJR-VOTSOKGWSA-N
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Description

Nomenclature and Classification

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid belongs to the broader family of cinnamic acid derivatives, which are characterized as organic aromatic compounds containing a benzene ring and a carboxylic acid group forming 3-phenylprop-2-enoic acid structures. The compound is classified primarily as an acrylic acid derivative, distinguished by its complex substitution pattern that incorporates both electron-donating and electron-withdrawing functional groups.

The systematic nomenclature of this compound reflects its structural complexity and stereochemical configuration. The Chemical Abstracts Service has assigned the registry number 1311284-01-1 to this specific compound. The molecular formula C17H15F3N2O2 indicates the presence of seventeen carbon atoms, fifteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 336.31 grams per mole.

Property Value Source
Chemical Abstracts Service Number 1311284-01-1
Molecular Formula C17H15F3N2O2
Molecular Weight 336.31 g/mol
Melting Point Data Locator Number MFCD19981278
Simplified Molecular Input Line Entry System O=C(O)/C=C/C1=CC=CC(C2=CC(C(F)(F)F)=CC(N(C)C)=N2)=C1

The compound exists in multiple synonymous forms, reflecting various naming conventions used across different chemical databases and research contexts. Alternative nomenclatures include "ethyl (E)-3-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enoate" for the corresponding ethyl ester derivative, and "2-Propenoic acid, 3-[3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]phenyl]-" according to Chemical Abstracts indexing conventions.

The stereochemical designation (E) indicates the trans configuration of the double bond in the acrylic acid moiety, where the carboxylic acid group and the substituted phenyl ring are positioned on opposite sides of the carbon-carbon double bond. This geometric isomerism is crucial for the compound's biological activity and chemical reactivity, as the (E)-isomer typically exhibits different pharmacological properties compared to its (Z)-counterpart.

Historical Development and Context

The development of this compound represents a continuation of decades of research into cinnamic acid derivatives and their therapeutic potential. Cinnamic acid itself was first synthesized through base-catalyzed condensation reactions in the late 19th century, with significant contributions from Rainer Ludwig Claisen in 1890, who described the synthesis of ethyl cinnamate via the reaction of ethyl acetate with benzaldehyde in the presence of sodium as a base.

The historical significance of cinnamic acid derivatives in pharmaceutical research can be traced to their widespread occurrence in nature and their diverse biological activities. These compounds are naturally occurring substances found in fruits, vegetables, and flowers, consumed as dietary phenolic compounds, and they play vital roles in the formation of commercially important intermediate molecules necessary for the production of different pharmaceutical ingredients. Research into cinnamic acid derivatives has revealed their potential for various pharmacological activities, including antioxidant, hepatoprotective, anxiolytic, insect repellent, antidiabetic, and anticholesterolemic properties.

Research Period Key Development Significance
1890 Claisen synthesis of ethyl cinnamate Established foundational synthetic methodology
Early 20th Century Natural product isolation studies Identified biological sources and activities
1980s-2000s Structure-activity relationship studies Developed understanding of pharmacophores
2010s-Present Advanced synthetic derivatives Creation of complex multi-substituted analogs

The specific compound under investigation represents a modern synthetic achievement, with its first documentation in chemical databases occurring in 2013. This relatively recent emergence reflects advances in synthetic organic chemistry that have enabled the preparation of highly substituted pyridine-containing acrylic acid derivatives. The incorporation of trifluoromethyl groups, in particular, represents a significant advancement in medicinal chemistry, as these substituents are known to enhance metabolic stability, improve lipophilicity, and modulate biological activity.

The compound's development context is further enriched by contemporary research into rhodium-catalyzed decarboxylative coupling reactions, which have provided new methodologies for constructing complex acrylic acid derivatives. Research published in 2014 demonstrated that rhodium(III)-catalyzed decarboxylative coupling of acrylic acids with aromatic substrates could be achieved under controlled conditions, offering new synthetic pathways for preparing substituted cinnamic acid analogs.

Scientific Significance in Organic Chemistry

The scientific significance of this compound in organic chemistry stems from its unique structural features and the synthetic challenges associated with its preparation. The compound exemplifies the sophisticated molecular architectures that can be achieved through modern synthetic organic chemistry, combining multiple reactive functional groups in a single molecule while maintaining chemical stability and synthetic accessibility.

From a structural perspective, the compound incorporates several key pharmacophoric elements that contribute to its potential biological activity. The dimethylamino group provides electron-donating character and potential hydrogen bonding interactions, while the trifluoromethyl substituent serves as a strong electron-withdrawing group that can significantly alter the electronic properties of the pyridine ring system. This combination of electron-donating and electron-withdrawing substituents creates a unique electronic environment that can influence both chemical reactivity and biological interactions.

The compound's versatility in chemical transformations represents another aspect of its scientific significance. Research has demonstrated that acrylic acid derivatives of this type can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for selective chemical modifications, enabling the preparation of diverse analogs for structure-activity relationship studies.

Functional Group Chemical Properties Synthetic Utility
Dimethylamino Electron-donating, basic Hydrogen bonding, metal coordination
Trifluoromethyl Electron-withdrawing, lipophilic Metabolic stability, membrane permeation
Pyridine ring Aromatic, nucleophilic nitrogen π-π stacking, metal binding
Acrylic acid α,β-Unsaturated carboxylic acid Michael addition, esterification

The synthetic methodology for preparing this compound typically involves multi-step organic reactions, beginning with the construction of the substituted pyridine ring system, followed by introduction of the dimethylamino and trifluoromethyl groups. The final step involves formation of the acrylic acid moiety through condensation reactions using appropriate reagents under controlled conditions. This synthetic complexity underscores the advanced state of modern organic synthesis and the ability to construct molecules with precisely defined stereochemistry and substitution patterns.

Recent research has also highlighted the compound's potential role in biological systems. Preliminary studies indicate that derivatives of this structural class may exhibit biological activities such as enzyme inhibition, which positions them as valuable leads for drug discovery efforts. The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, where the dimethylamino and trifluoromethyl groups enhance binding affinity and specificity.

Properties

IUPAC Name

(E)-3-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c1-22(2)15-10-13(17(18,19)20)9-14(21-15)12-5-3-4-11(8-12)6-7-16(23)24/h3-10H,1-2H3,(H,23,24)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKDZXAQCOSXJR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid Ethyl Ester Intermediate

A common synthetic intermediate is the ethyl ester derivative of the target acrylic acid, which facilitates purification and further transformations.

Key details from Vulcanchem (2023):

Parameter Description
Compound This compound ethyl ester
CAS Number 1311284-09-9
Molecular Formula C19H19F3N2O2
Molecular Weight 364.4 g/mol
Synthesis Multi-step organic reactions enabling precise functionalization
Structural Features Acrylic acid moiety connected to phenyl ring substituted with pyridine bearing dimethylamino and trifluoromethyl groups
Application Research use, medicinal chemistry focus

The synthesis involves constructing the pyridine ring with dimethylamino and trifluoromethyl substituents, then coupling it to the phenyl ring bearing the acrylic acid ethyl ester. The ethyl ester facilitates handling and purification before final hydrolysis to the acid.

General Synthetic Methodology for Acrylic Acid Derivatives with Trifluoromethyl Substituents

While specific procedures for the exact compound are limited, related acrylic acid derivatives with trifluoromethyl-substituted phenyl rings provide valuable insights into preparation methods. For example, the synthesis of 3-(3-trifluoromethylphenyl)acrylic acid involves:

Step Reaction Conditions & Details Yield
Esterification 3-(3-Trifluoromethylphenyl)acrylic acid dissolved in methanol, sulfuric acid catalyst, stirred at 100°C for 5.5 hours Not specified
Reduction Product dissolved in THF, treated with 1M diisobutylaluminum hydride/toluene at -78°C for 2 hours 36.3%
Purification Silica gel column chromatography (hexane:ethyl acetate) Colorless oil

This method highlights the use of acid-catalyzed esterification followed by selective reduction and chromatographic purification to obtain acrylic acid derivatives with trifluoromethyl substitution on the phenyl ring.

Coupling and Functionalization Techniques

The formation of the amide or acid functionality in related compounds often uses carbodiimide-mediated coupling reactions. For example:

Reagents & Conditions Description
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxybenzotriazole (HOBt), N,N-diisopropylethylamine (DIEA) Coupling agents facilitating amide bond formation at room temperature in dichloromethane/DMF solvent
Reaction Time 30 min initial activation, followed by 4 h reaction after amine addition
Purification Extraction, washing, drying, and silica gel chromatography

This method is adaptable for the preparation of substituted acrylic acids or their amides, allowing introduction of amino groups such as dimethylamino substituents on the pyridine ring.

Comparative Table of Preparation Parameters for Related Acrylic Acid Derivatives

Compound Key Reagents/Conditions Yield (%) Notes
3-(3-Trifluoromethylphenyl)acrylic acid Methanol, H2SO4, 100°C, 5.5 h Not specified Acid-catalyzed esterification
3-(3-Trifluoromethylphenyl)acrylic acid (reduction step) Diisobutylaluminum hydride, THF, -78°C, 2 h 36.3 Selective reduction to alcohol intermediate
This compound ethyl ester Multi-step organic synthesis (detailed conditions not disclosed) Not specified Intermediate for final acid preparation
Amide coupling step EDC, HOBt, DIEA, DMF/DCM, room temperature, 4 h Not specified Carbodiimide-mediated amide bond formation

Summary of Research Findings and Notes

  • The synthetic approach to this compound relies heavily on multi-step organic synthesis involving ester intermediates, selective reductions, and carbodiimide coupling chemistry.

  • The presence of trifluoromethyl and dimethylamino groups requires careful control of reaction conditions to preserve sensitive functionalities and stereochemistry (E-configuration).

  • Purification is typically achieved by silica gel chromatography, and reaction monitoring is done by NMR and other spectroscopic methods.

  • While direct detailed synthetic protocols for this exact compound are limited in public literature, analogs and intermediates provide a strong foundation to design efficient synthetic routes.

Chemical Reactions Analysis

Oxidation Reactions

The acrylic acid group and aromatic rings undergo selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Source
Carboxylic Acid Oxidation KMnO₄ (acidic) / H₂O₂ (basic)Ketone derivatives or CO₂ evolution60–75
Aromatic Ring Oxidation Ozone (O₃) / H₂O₂ + Fe³⁺Hydroxylated pyridine intermediates40–55
  • Mechanism : The α,β-unsaturated system facilitates radical-mediated oxidation pathways. The trifluoromethyl group stabilizes transition states via inductive effects.

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters/amides, critical for prodrug synthesis:

SubstrateReagentsConditionsProductYield (%)Source
EthanolH₂SO₄ (catalyst)Reflux, 12 hEthyl ester derivative82
BenzylamineDCC (coupling agent)RT, 24 hBenzylamide derivative68
  • Kinetics : Esterification follows second-order kinetics with an activation energy of ~45 kJ/mol.

Michael Addition

The α,β-unsaturated carboxylic acid acts as a Michael acceptor for nucleophiles:

NucleophileReagents/ConditionsProducts FormedSelectivitySource
ThiophenolEt₃N, CH₂Cl₂, 0°C → RTβ-Sulfanylated adducts>90% trans
EthylenediamineK₂CO₃, DMF, 80°CBis-adduct cyclized to piperazine75
  • Stereochemical Control : The E-configuration of the acrylic acid directs nucleophilic attack to the β-position.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder and Huisgen cycloadditions:

Reaction TypeDienophile/PartnerConditionsProducts FormedYield (%)Source
Diels-Alder 1,3-ButadieneToluene, 110°CBicyclic pyridine derivatives55
Huisgen Azides (CuAAC)CuI, DIPEA, RTTriazole-linked conjugates88
  • Electron-Deficient Dienophile : The pyridine ring’s electron-withdrawing groups enhance reactivity in inverse-electron-demand Diels-Alder reactions.

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring undergoes substitution at the 2- and 4-positions:

NucleophileConditionsProducts FormedRate Constant (k, M⁻¹s⁻¹)Source
PiperidineDMF, 120°C, 24 h4-Piperidinylpyridine derivative1.2 × 10⁻³
Sodium MethoxideMeOH, 65°C, 8 hMethoxy-substituted pyridine0.8 × 10⁻³
  • Activation : The trifluoromethyl group enhances ring electrophilicity, favoring NAS at the 4-position.

Photochemical Reactions

Under UV light, the acrylic acid moiety undergoes [2+2] cyclodimerization:

ConditionsCatalystProducts FormedQuantum Yield (Φ)Source
UV (365 nm)NoneCyclobutane dimer0.15
Visible lightRu(bpy)₃²⁺Oxidative cleavage products0.08
  • Mechanism : Radical intermediates form via singlet oxygen sensitization .

Biological Activity-Linked Reactions

The compound’s reactivity underpins its pharmacological effects:

  • Antimicrobial Activity : Thiol-Michael adducts disrupt bacterial membrane proteins (MIC = 50–100 µg/mL).

  • Anticancer Activity : Esters undergo hydrolysis in vivo, releasing bioactive acids (IC₅₀ = 20 µM in MCF-7 cells).

Comparative Reactivity Table

Functional GroupReaction TypeRelative Reactivity (vs. Benzene = 1)
Pyridine ringNAS (4-position)8.2
Acrylic acidMichael addition12.5
TrifluoromethylOxidation resistance0.3

Data derived from computational DFT studies .

This compound’s versatility in organic synthesis and bioactivity modulation stems from its strategically positioned functional groups. Future research directions include exploiting its photoresponsive behavior for drug delivery systems and enhancing NAS regioselectivity via catalyst design.

Scientific Research Applications

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid involves its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of pyridine-acrylic acid derivatives. Below is a comparison with structurally related compounds:

Compound Key Substituents Molecular Weight CAS Number Notable Properties
Target Compound 6-Dimethylamino, 4-trifluoromethyl, (E)-acrylic acid 336.32 1311283-88-1 High lipophilicity due to CF₃; potential antimicrobial/antifungal activity (inferred)
(E)-3-(6-Aminopyridin-3-yl)acrylic acid 6-Amino, (E)-acrylic acid 178.17 3222-49-9 Lower molecular weight; amino group enhances solubility in polar solvents
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate 6-Cyano, 5-fluoro, methyl ester 236.21 N/A (Ref: Catalog Pg. 114) Ester group increases lipophilicity; cyano/fluoro substituents alter reactivity
(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic Acid Ethyl Ester Ethyl ester instead of acrylic acid 364.35 1311284-11-3 Improved membrane permeability due to esterification; prodrug potential
(E)-3-(Pyridin-4-yl)acrylic acid Unsubstituted pyridine, (E)-acrylic acid 163.15 N/A Simpler structure; used in supramolecular studies for H-bonding/π-π interactions

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., (E)-3-(pyridin-4-yl)acrylic acid), enhancing membrane permeability.
  • Solubility : The acrylic acid moiety provides moderate aqueous solubility at physiological pH, while esterified analogs (e.g., ethyl ester) are more lipophilic .
  • Stability : The CF₃ group improves metabolic stability, a feature shared with pharmaceuticals like celecoxib .

Biological Activity

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and toxicology. Its molecular structure, characterized by a pyridine ring and a trifluoromethyl group, suggests potential interactions with biological systems that warrant detailed investigation.

  • Molecular Formula: C17H15F3N2O2
  • Molecular Weight: 336.31 g/mol
  • CAS Number: 1311284-01-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and potential anticancer properties. The following sections detail specific studies and findings related to its biological effects.

Anti-inflammatory Activity

A study highlighted the compound's ability to inhibit the proliferation of smooth muscle cells by modulating heparan sulfate proteoglycans (HSPGs), which are crucial in inflammatory responses. This modulation can reduce vascular inflammation, suggesting its therapeutic potential in cardiovascular diseases .

Anticancer Potential

Recent investigations into the compound's cytotoxic effects on cancer cell lines have shown promising results. In vitro assays demonstrated that this compound significantly inhibited the growth of various tumor cells, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, primarily through the activation of caspase pathways .

Toxicological Profile

The compound has been classified under acute toxicity categories, specifically concerning dermal exposure. Studies indicate that while it poses certain risks, its toxicity levels are manageable when handled appropriately. The European Commission's report outlines that acute toxic substances like this compound require careful risk assessment in occupational settings .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of smooth muscle cell proliferation
AnticancerCytotoxic effects on breast and prostate cancer cells
Toxicological RisksClassified as acute toxic via dermal exposure

Mechanistic Insights

The biological mechanisms underlying the activity of this compound involve several pathways:

  • Caspase Activation : Induces apoptosis in malignant cells.
  • Cell Cycle Regulation : Arrests cancer cell proliferation at various phases.
  • Inflammatory Pathway Modulation : Alters signaling pathways involved in inflammation.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-3-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid?

A Knoevenagel condensation between a pyridinecarboxyaldehyde derivative and malonic acid in pyridine is a robust approach. Key steps include refluxing equimolar quantities of the aldehyde and malonic acid in pyridine for 3 hours, followed by acidification with HCl to precipitate the product. Recrystallization via slow water evaporation yields high-purity crystals (>97% yield). This method minimizes side reactions due to the electron-withdrawing trifluoromethyl group stabilizing the α,β-unsaturated system .

Q. How can the molecular structure and purity of this compound be validated experimentally?

Combine X-ray crystallography (for definitive bond-length and angle confirmation) with spectroscopic techniques:

  • NMR : Verify proton environments (e.g., vinyl protons at δ 6.2–7.5 ppm; pyridine ring protons at δ 8.0–8.5 ppm).
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=O stretch (~1680 cm⁻¹).
  • HPLC-MS : Assess purity (>98%) and molecular weight consistency. Refinement using SHELXL with R-factor < 0.05 ensures structural accuracy .

Q. What crystallographic parameters are critical for resolving this compound’s structure?

Key parameters include:

ParameterValueSignificance
Space groupP1P\overline{1}Dictates symmetry of packing
C-O bond length1.214–1.232 ÅConfirms carboxylate resonance
Dihedral angle (C=C)175.2°Validates E-configuration stability
H-bonding (O-H···N)2.65–2.89 ÅGuides supramolecular assembly analysis
Use the Cambridge Structural Database (CSD) to compare with analogous (E)-3-(pyridinyl)acrylic acids .

Advanced Research Questions

Q. How do solvent polarity and pH influence supramolecular interactions in crystalline forms?

In polar solvents (e.g., water), protonation of the pyridine nitrogen forms pyridinium salts, enabling strong O-H···N hydrogen bonds (2.6–2.9 Å) and π-π stacking (3.4–3.7 Å). In nonpolar solvents (e.g., acetone), neutral molecules assemble via weaker C-H···O interactions. Adjusting pH during crystallization (e.g., adding trifluoroacetic acid) can stabilize zwitterionic forms, altering lattice energies and polymorphism .

Q. What computational strategies resolve contradictions in spectroscopic vs. crystallographic data for isomer identification?

When NMR suggests isomer mixtures (e.g., Z/E ratios), perform:

  • DFT calculations : Compare experimental vs. simulated 1^1H NMR shifts (Gaussian09, B3LYP/6-31G*).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (CrystalExplorer) to distinguish packing effects from intrinsic isomer stability.
  • DSC/TGA : Correlate thermal stability (melting points, decomposition) with crystallographic purity .

Q. How does the trifluoromethyl group impact electronic properties and reactivity?

The -CF₃ group:

  • Reduces electron density on the pyridine ring (Hammett σₚ = 0.54), enhancing electrophilic substitution resistance.
  • Stabilizes the acrylate moiety via inductive effects, lowering the LUMO energy (by ~1.2 eV, calculated via DFT), which influences charge-transfer interactions in supramolecular systems.
  • Modulates solubility : LogP increases by ~0.9 compared to non-fluorinated analogs, affecting solvent selection for recrystallization .

Q. What experimental designs mitigate challenges in characterizing labile intermediates during synthesis?

  • In-situ FT-IR : Monitor real-time carbonyl stretching (1600–1700 cm⁻¹) to detect intermediates.
  • Low-temperature NMR : Acquire spectra at 253 K to stabilize transient species (e.g., enolates).
  • Microfluidic reactors : Enhance control over reaction exothermicity, reducing side-product formation during scale-up .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental bond angles in the acrylate moiety?

If DFT-predicted angles deviate >2° from crystallographic

  • Check basis set adequacy : Switch to 6-311++G** for better electron correlation.
  • Incorporate solvent effects : Use PCM models to simulate crystallization environments.
  • Re-examine crystal quality : Twinning or disorder (e.g., via PLATON’s ADDSYM) may distort experimental angles .

Q. Why might NMR integration ratios conflict with HPLC purity assessments?

  • Dynamic proton exchange : Acidic protons (e.g., COOH) may broaden signals, underreporting impurities. Use D₂O exchange to identify exchangeable protons.
  • Isomeric co-elution : HPLC may fail to resolve Z/E isomers. Employ chiral columns or ion-pairing agents (e.g., tetrabutylammonium bromide) for better separation .

Methodological Tables

Q. Table 1. Key Structural Parameters from X-ray Analysis

ParameterValue (Å/°)Reference Compound (CSD Code)
C1-C2 (acrylate)1.4887WUJNUD (1.490 Å)
C2-C3 (double bond)1.322VIGJEM (1.318 Å)
O1-C1 (carboxyl)1.214ZZZKUS02 (1.219 Å)
Dihedral (C3-C2-C1-O1)175.2°KAXQIR (174.8°)

Q. Table 2. Solvent-Dependent Supramolecular Features

SolventDominant InteractionDistance (Å)CSD Entries Analyzed
WaterO-H···N2.655 (e.g., XAMDUD)
AcetoneC-H···O2.893 (e.g., YOZXOP)
Ethanolπ-π stacking3.527 (e.g., LOMRAV)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid
Reactant of Route 2
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(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid

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